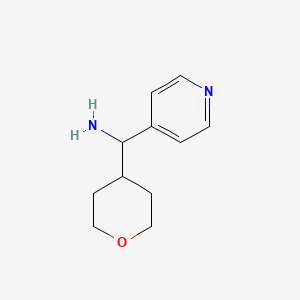
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in the field of materials science. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the thiophene ring and the bulky octyldodecyl side chain imparts unique electronic and steric properties, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with the octyldodecyl side chain through a Friedel-Crafts alkylation reaction. This involves the reaction of thiophene with 2-octyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The functionalized thiophene is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic ester group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkene products.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its electronic properties.
Biology
Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry
Electronics: Used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring’s electronic properties facilitate these reactions by stabilizing the intermediate complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the octyldodecyl chain.
4,4,5,5-Tetramethyl-2-(5-(2-ethylhexyl)thiophen-2-yl)-1,3,2-dioxaborolane: Contains a shorter alkyl chain, leading to different steric and electronic properties.
Uniqueness
The presence of the long octyldodecyl side chain in 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane imparts unique solubility and steric properties, making it particularly useful in applications requiring high solubility and specific electronic characteristics. This distinguishes it from similar compounds with shorter or different side chains.
Propriétés
Formule moléculaire |
C30H55BO2S |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[5-(2-octyldodecyl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H55BO2S/c1-7-9-11-13-15-16-18-20-22-26(21-19-17-14-12-10-8-2)25-27-23-24-28(34-27)31-32-29(3,4)30(5,6)33-31/h23-24,26H,7-22,25H2,1-6H3 |
Clé InChI |
NXMUFBBTFOZCBR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)





![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)

